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Compound of Interest

Compound Name: (R)-(-)-2-Amino-3-methylbutane

Cat. No.: B1353313 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-2-Amino-3-methylbutane, a chiral amine derived from the natural amino acid (R)-

valine, serves as a versatile and valuable building block in modern organic synthesis. Its

inherent chirality and reactive primary amine functionality make it a powerful tool for the

stereocontrolled synthesis of complex molecules, particularly in the development of

pharmaceuticals and agrochemicals. This guide provides an in-depth overview of its

applications, supported by experimental protocols and quantitative data.

Physicochemical Properties
(R)-(-)-2-Amino-3-methylbutane is a colorless liquid with a characteristic amine odor. A

summary of its key physical and chemical properties is presented in Table 1.
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Property Value

CAS Number 34701-33-2

Molecular Formula C₅H₁₃N

Molecular Weight 87.16 g/mol

Boiling Point 85-87 °C

Density 0.75 g/mL at 20 °C

Optical Rotation [α]²⁰/D -5.5° (neat)

Flash Point <21 °C

Solubility
Soluble in water (60 g/L at 20°C) and common

organic solvents.

Applications in Asymmetric Synthesis
The primary utility of (R)-(-)-2-Amino-3-methylbutane lies in its role as a chiral auxiliary and a

precursor for the synthesis of other chiral molecules. The bulky isopropyl group adjacent to the

chiral center effectively biases the stereochemical outcome of reactions at a prochiral center.

As a Chiral Auxiliary in Diastereoselective Reactions
(R)-(-)-2-Amino-3-methylbutane can be temporarily incorporated into a substrate to direct the

stereoselective formation of new chiral centers. This is commonly achieved through the

formation of imines or amides.

Imines derived from the condensation of (R)-(-)-2-Amino-3-methylbutane with aldehydes or

ketones can undergo diastereoselective alkylation. The chiral amine auxiliary sterically hinders

one face of the imine, directing the approach of the nucleophile to the opposite face.

Subsequent cleavage of the auxiliary yields an enantioenriched amine or carbonyl compound.

Experimental Protocol: General Procedure for Diastereoselective Alkylation of an Imine Derived

from (R)-(-)-2-Amino-3-methylbutane
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Imine Formation: To a solution of an aldehyde or ketone (1.0 eq) in an anhydrous solvent

such as toluene or dichloromethane, add (R)-(-)-2-Amino-3-methylbutane (1.1 eq). The

reaction is typically carried out in the presence of a dehydrating agent (e.g., magnesium

sulfate) or with azeotropic removal of water. Stir the mixture at room temperature or under

reflux until imine formation is complete, as monitored by TLC or NMR.

Alkylation: Cool the solution of the imine to a low temperature (e.g., -78 °C) under an inert

atmosphere. Add a solution of an organometallic reagent (e.g., a Grignard reagent or an

organolithium compound) (1.2 eq) dropwise. Stir the reaction mixture at this temperature for

several hours.

Work-up and Auxiliary Cleavage: Quench the reaction with a saturated aqueous solution of

ammonium chloride. Extract the product with an organic solvent. The chiral auxiliary can be

cleaved by acidic hydrolysis (e.g., with aqueous HCl) to afford the chiral primary amine and

recover the auxiliary.

Purification: Purify the final product by column chromatography or distillation.

While specific quantitative data for the diastereoselective alkylation of imines derived from (R)-
(-)-2-Amino-3-methylbutane is not readily available in the provided search results, analogous

reactions using similar chiral amines demonstrate the potential for high diastereoselectivities.

(R)-(-)-2-Amino-3-methylbutane readily reacts with acylating agents, such as acyl chlorides or

carboxylic acids activated with coupling agents, to form chiral amides. These amides can then

be used in a variety of diastereoselective transformations, including enolate alkylation and aldol

reactions.

Experimental Protocol: Synthesis of N-((R)-3-methylbutan-2-yl)acetamide

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert

atmosphere, dissolve (R)-(-)-2-Amino-3-methylbutane (1.0 eq) in an anhydrous solvent like

dichloromethane.

Acylation: Cool the solution to 0 °C. Add triethylamine (1.2 eq) followed by the dropwise

addition of acetyl chloride (1.1 eq).
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Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir

until completion (monitored by TLC). Quench the reaction with water and separate the

organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can be purified by column chromatography to

yield N-((R)-3-methylbutan-2-yl)acetamide.

Reactant 1 Reactant 2 Product Yield (%)
Spectroscopic
Data

(R)-(-)-2-Amino-

3-methylbutane
Acetyl Chloride

N-((R)-3-

methylbutan-2-

yl)acetamide

High

¹H NMR and ¹³C

NMR data would

confirm the

structure.

Note: Specific yield and spectroscopic data for this reaction were not found in the provided

search results but are based on general acylation procedures.

Precursor for Chiral Ligands
The primary amine functionality of (R)-(-)-2-Amino-3-methylbutane allows for its incorporation

into more complex molecular architectures to create chiral ligands for asymmetric catalysis. For

example, it can be used to synthesize chiral phosphine ligands, which are widely employed in

transition-metal-catalyzed enantioselective reactions.

Workflow for Synthesis of a Chiral Phosphine Ligand

(R)-(-)-2-Amino-3-methylbutane

Reaction with Base

1.

Phosphinating Agent
(e.g., Chlorodiphenylphosphine)

2.

Chiral Aminophosphine LigandFormation of P-N bond
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Caption: General workflow for the synthesis of a chiral aminophosphine ligand.

Role in Pharmaceutical Synthesis
Chiral amines are crucial components of many active pharmaceutical ingredients (APIs). The

enantiomer, (S)-2-amino-3-methylbutane, is a key building block in the synthesis of BPDZ-44, a

tissue-selective ATP-sensitive potassium channel opener. This highlights the importance of this

structural motif in medicinal chemistry. It is plausible that (R)-(-)-2-Amino-3-methylbutane is

utilized in the synthesis of other chiral drugs, particularly where the (R)-configuration is required

for biological activity. For instance, chiral amines are integral to the structure of many Janus

kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases.[1][2]

Key Synthetic Transformations and Workflows
The versatility of (R)-(-)-2-Amino-3-methylbutane in organic synthesis stems from the

reactivity of its primary amine group. The following diagrams illustrate common synthetic

transformations.

Reductive Amination Workflow

Reductive amination is a powerful method for forming C-N bonds. (R)-(-)-2-Amino-3-
methylbutane can react with aldehydes or ketones to form an imine, which is then reduced in

situ to a secondary amine.
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Reductive Amination

Aldehyde/Ketone

Imine Formation

(R)-(-)-2-Amino-3-methylbutane

Reduction

Reducing Agent
(e.g., NaBH₃CN)

Chiral Secondary Amine

Click to download full resolution via product page

Caption: General workflow for reductive amination using (R)-(-)-2-Amino-3-methylbutane.

Use as a Chiral Auxiliary and Subsequent Cleavage

A key aspect of using a chiral auxiliary is its efficient removal after the desired stereoselective

transformation.

Prochiral Substrate

Attachment of Auxiliary

(R)-(-)-2-Amino-3-methylbutane

Diastereoselective Reaction
(e.g., Alkylation) Diastereomerically Enriched Product Cleavage of Auxiliary

Enantiomerically Enriched Product

Recovered Auxiliary
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Caption: Logical relationship of using (R)-(-)-2-Amino-3-methylbutane as a chiral auxiliary.

Conclusion
(R)-(-)-2-Amino-3-methylbutane is a valuable and versatile chiral building block in asymmetric

synthesis. Its utility as a chiral auxiliary for diastereoselective reactions and as a precursor for

chiral ligands makes it an important tool for the synthesis of enantiomerically pure compounds.

While specific, detailed applications in the literature are not as widespread as for some other

chiral amines, the principles of its use are well-established, and its structural similarity to other

widely used valine-derived auxiliaries underscores its potential for further application in the

development of novel pharmaceuticals and other complex chiral molecules. Researchers and

drug development professionals can leverage the reactivity and inherent chirality of this

building block to achieve their synthetic goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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